Propanoic acid, 2-((diethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester
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Overview
Description
Propanoic acid, 2-((diethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is a chemical compound with the molecular formula C8H14F3O5P. This compound is known for its unique structure, which includes a trifluoromethyl group, a phosphinyl group, and an ester functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-((diethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester typically involves the esterification of propanoic acid derivatives with diethoxyphosphinyl and trifluoromethyl groups. One common method includes the reaction of 2-(diethoxyphosphinyl)propanoic acid with trifluoromethyl iodide in the presence of a base, followed by esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These processes are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-((diethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are employed under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinyl esters.
Scientific Research Applications
Propanoic acid, 2-((diethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 2-((diethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phosphinyl group can participate in coordination chemistry, forming complexes with metal ions and influencing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-(diethoxyphosphinyl)-, methyl ester: Lacks the trifluoromethyl group.
Trifluoroacetic acid, methyl ester: Contains a trifluoromethyl group but lacks the phosphinyl group.
Phosphonic acid, diethyl ester: Contains the phosphinyl group but lacks the trifluoromethyl group.
Uniqueness
Propanoic acid, 2-((diethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is unique due to the combination of its trifluoromethyl and phosphinyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
108682-51-5 |
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Molecular Formula |
C8H14F3O6P |
Molecular Weight |
294.16 g/mol |
IUPAC Name |
methyl 2-diethoxyphosphoryloxy-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C8H14F3O6P/c1-4-15-18(13,16-5-2)17-6(7(12)14-3)8(9,10)11/h6H,4-5H2,1-3H3 |
InChI Key |
JICBEANZEAAFFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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